Nevanimibe
CAS No.: 133825-80-6
Cat. No.: VC21362637
Molecular Formula: C27H39N3O
Molecular Weight: 421.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133825-80-6 |
---|---|
Molecular Formula | C27H39N3O |
Molecular Weight | 421.6 g/mol |
IUPAC Name | 1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
Standard InChI | InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) |
Standard InChI Key | PKKNCEXEVUFFFI-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C |
Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C |
Introduction
Chemical Structure and Properties
Identification and Nomenclature
Nevanimibe, also known by the laboratory designation PD-132301 or ATR-101, exists in two primary forms: as a free base (Nevanimibe) and as a hydrochloride salt (Nevanimibe Hydrochloride). The compound is identified by the CAS numbers 133825-80-6 (free base) and 133825-81-7 (hydrochloride salt) . In scientific literature and clinical trials, both the free base and hydrochloride forms are referenced, with the hydrochloride salt being the formulation typically used in clinical studies .
Physical and Chemical Properties
The molecular structure of Nevanimibe demonstrates specific properties that contribute to its pharmacological activity. The free base form has a molecular formula of C₂₇H₃₉N₃O with a molecular weight of 421.62 g/mol . The hydrochloride salt (C₂₇H₄₀ClN₃O) has a higher molecular weight of 458.1 g/mol due to the addition of the hydrochloride group . These structural characteristics are critical to its function as a selective inhibitor targeting adrenal steroidogenesis.
Property | Nevanimibe Free Base | Nevanimibe Hydrochloride |
---|---|---|
Molecular Formula | C₂₇H₃₉N₃O | C₂₇H₄₀ClN₃O |
Molecular Weight | 421.62 g/mol | 458.1 g/mol |
CAS Number | 133825-80-6 | 133825-81-7 |
Chemical Classification | Acyl-CoA:cholesterol acyltransferase inhibitor | Acyl-CoA:cholesterol acyltransferase inhibitor |
Mechanism of Action
Primary Target and Biochemical Pathway
Nevanimibe functions as a potent and selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), with an inhibitory potency value of 9 nM . This enzyme, also known as sterol O-acyltransferase 1, catalyzes the formation of fatty acid-cholesterol esters, which are essential precursors in steroid hormone synthesis . By inhibiting ACAT1, Nevanimibe disrupts the availability of cholesteryl esters, which serve as the substrate required for steroid synthesis in the adrenal cortex .
Selective Adrenal Effects
A noteworthy characteristic of Nevanimibe is its adrenal-specific inhibitory action. The compound decreases cholesteryl ester availability, thereby inhibiting adrenocortical steroidogenesis at an early step in the biosynthetic pathway . This mechanism results in suppression of steroid production across all pathways, including mineralocorticoids, glucocorticoids, and androgens . This comprehensive inhibition of adrenal steroids distinguishes Nevanimibe from other therapeutic agents that target specific enzymes in the steroidogenic pathway.
Preclinical Research
In Vitro Studies
Laboratory investigations have demonstrated that Nevanimibe effectively inhibits ACAT1 with an EC₅₀ value of 368 nM . This potent inhibitory action impacts cellular cholesterol metabolism, particularly within adrenocortical cells where cholesterol esterification is crucial for steroid hormone production. Preclinical studies have also indicated that Nevanimibe induces apoptosis in adrenocortical cells, suggesting potential cytotoxic effects specifically in adrenal tissue .
Clinical Development
Pharmacokinetics
The pharmacokinetic profile of Nevanimibe has been characterized in clinical studies. Key pharmacokinetic parameters assessed include Cmax (maximum drug concentration), Tmax (time to reach maximum concentration), AUC₀-t (area under the concentration-time curve from time zero to the time of the last quantifiable concentration), and AUC₀-₄ (area under the concentration-time curve from time zero to 4 hours after dosing) . These parameters have been evaluated at multiple dose levels, including 250 mg, 500 mg, and 1000 mg, to determine the optimal dosing regimen .
Phase 2b Follow-up Study
Based on the encouraging results from the initial Phase 2 trial, a Phase 2b study (NCT03669549) was designed to evaluate the efficacy and safety of Nevanimibe in treating patients with classic CAH over a longer duration . This multicenter, dose-titration, open-label study planned to enroll 20-24 adult patients with classic CAH at approximately 12 sites across the EU, Israel, and Brazil . The treatment protocol specified Nevanimibe dosing at 1000-2000 mg twice per day for 12 weeks .
The Phase 2b study included two distinct patient cohorts: (1) patients with elevated 17-OHP levels and (2) patients with controlled 17-OHP levels but requiring supraphysiologic dosing of glucocorticoids . This design aimed to address both the challenges of androgen excess and the adverse effects associated with high-dose glucocorticoid therapy in CAH management .
Cushing's Syndrome Investigations
Nevanimibe has also been investigated for the treatment of endogenous Cushing's syndrome. A Phase 2 randomized, double-blind, placebo-controlled study (NCT03053271) titled "A Study of ATR-101 for the Treatment of Endogenous Cushing's Syndrome" has evaluated the compound's efficacy in this condition . The study design incorporated dose escalation with Nevanimibe doses of 250 mg, 500 mg, and 1000 mg . Pharmacokinetic assessments, including plasma concentration measurements at various time points, were performed to characterize the drug's behavior in Cushing's syndrome patients .
Therapeutic Applications
Management of Congenital Adrenal Hyperplasia
Congenital adrenal hyperplasia represents a significant therapeutic challenge, with more than 90% of classic CAH patients having defects in the cytochrome P450 enzyme steroid 21-hydroxylase . This enzymatic deficiency results in impaired cortisol production and overproduction of androgens and androgen precursors, particularly 17-hydroxyprogesterone (17-OHP) .
Nevanimibe offers a novel approach to CAH management through its selective inhibition of adrenal steroidogenesis. By targeting ACAT1 and reducing cholesteryl ester availability, Nevanimibe has the potential to decrease androgen production independent of hypothalamic-pituitary-adrenal axis suppression . This mechanism could allow for improved control of hyperandrogenemia while potentially reducing the required doses of exogenous glucocorticoids .
Current Status and Future Directions
Ongoing and Planned Studies
Several clinical trials evaluating Nevanimibe are currently active or have been recently completed. The Phase 2b study in CAH patients (NCT03669549) represents an important step in assessing the compound's efficacy and safety over a longer treatment duration . Additionally, the investigation of Nevanimibe in Cushing's syndrome (NCT03053271) continues to explore its potential benefits in this challenging endocrine disorder .
Future research directions may include evaluation of Nevanimibe in pediatric CAH populations, exploration of combination therapies with standard treatments, and investigation of its potential applications in adrenocortical cancer based on its demonstrated apoptotic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume